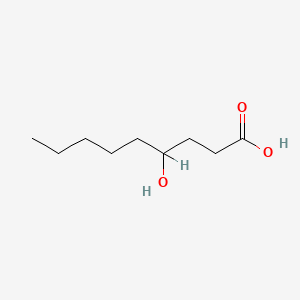

4-Hydroxynonanoic acid

Description

Contextualization within Endogenous Metabolism and Lipid-Derived Bioactive Molecules

4-Hydroxynonanoic acid (HNA) is a naturally occurring, hydroxylated fatty acid that holds a significant position in endogenous metabolism. ontosight.ai It is primarily recognized as a key metabolite of 4-hydroxy-2-nonenal (HNE), one of the most abundant and biologically active aldehydes generated during the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs). nih.govresearchgate.netresearchgate.net This process, known as lipid peroxidation, is a consequence of oxidative stress, where reactive oxygen species (ROS) attack lipids within cellular membranes. researchgate.netresearchgate.net The formation of HNE and its subsequent conversion to HNA places this molecule squarely in the category of lipid-derived bioactive molecules, which are known to act as signaling molecules and modulators of various cellular processes. researchgate.netnih.govnih.gov While HNE is a highly reactive and potentially cytotoxic compound, its oxidation to HNA represents a critical step in its detoxification. nih.govresearchgate.net

Overview of its Role as a Key Metabolic Intermediate in Cellular Systems

In cellular systems, this compound functions as a crucial metabolic intermediate. nih.gov The conversion of HNE to HNA is a dominant pathway for HNE disposal, particularly in the liver. nih.govresearchgate.net This transformation from a reactive aldehyde to a more stable carboxylic acid is essential for mitigating the cytotoxic effects of HNE. nih.gov Once formed, HNA does not simply accumulate; it is channeled into specific catabolic pathways for complete degradation. nih.govnih.gov Research has shown that HNA is further metabolized through various oxidation processes, ultimately breaking it down into smaller molecules like acetyl-CoA and propionyl-CoA that can enter central metabolic cycles, such as the citric acid cycle. nih.gov This highlights HNA's role as a transient but pivotal link between lipid peroxidation and mainstream energy metabolism.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynonanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-8(10)6-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOSQCITEZUTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998977 | |

| Record name | 4-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-53-5 | |

| Record name | Nonanoic acid, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Precursor Pathways of 4 Hydroxynonanoic Acid

Formation from 4-Hydroxy-2-nonenal (HNE)

The most prominent pathway to 4-hydroxynonanoic acid begins with 4-hydroxy-2-nonenal (HNE), a highly reactive and cytotoxic α,β-unsaturated aldehyde. HNE is a byproduct of the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, which are abundant in cellular membranes. nih.govmdpi.com Due to its toxicity, cells have evolved efficient detoxification mechanisms, a key one being its oxidation to a less harmful carboxylic acid. nih.govnih.gov

Aldehyde Dehydrogenase (ALDH)-Mediated Oxidation of HNE to this compound

The initial and critical step in the conversion of HNE to this compound is its oxidation, a reaction primarily catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.govnih.gov This enzymatic reaction converts the aldehyde group of HNE into a carboxyl group, yielding 4-hydroxy-2-nonenoic acid (HNA). nih.govnih.govfao.org

Following the ALDH-mediated oxidation to HNA, the molecule undergoes further metabolism. One significant subsequent step is the saturation of the carbon-carbon double bond at the C2 position. This reduction is thought to be carried out by an enoyl-CoA reductase or a similar enzyme, converting the unsaturated 4-hydroxy-2-nonenoic acid into the saturated this compound. This saturation step is crucial as it removes the reactive α,β-unsaturated carbonyl system, a key feature contributing to HNE's toxicity. While the specific enzyme for this saturation in the context of HNA metabolism is not definitively identified, enzymes like trans-2-enoyl-CoA reductase, which are active in mitochondrial fatty acid elongation and degradation pathways, are known to catalyze such reductions of α,β-unsaturated acyl-CoAs. nih.govnih.gov

Role of 4-Hydroxynonanal as an Intermediate in HNE Oxidation Pathway

The established metabolic routes for HNE primarily involve either the oxidation of its aldehyde group to a carboxylic acid or its reduction to an alcohol, 1,4-dihydroxynonene (DHN). nih.govnih.gov The formation of 4-hydroxynonanal, the saturated aldehyde corresponding to HNE, as an intermediate in the pathway to this compound is not well-documented in the scientific literature. The prevailing evidence suggests that the double bond is more likely reduced after the initial oxidation of the aldehyde to a carboxylic acid, at the level of 4-hydroxy-2-nonenoyl-CoA.

Differential HNE Metabolism Leading to this compound in Specific Biological Environments

The metabolic fate of HNE, including its conversion to this compound, varies significantly depending on the cell type, tissue, and even the subcellular location. nih.govfao.org This differential metabolism is a direct reflection of the specific enzymatic profiles of different biological environments.

Hepatocytes, for instance, are particularly efficient at metabolizing HNE, with primary products being the glutathione-S-conjugate of HNE (GS-HNE), 1,4-dihydroxynonene (DHN), and 4-hydroxy-2-nonenoic acid (HNA). fao.org In contrast, human polymorphonuclear leukocytes (PMNLs) also produce HNA and DHN, but have a comparatively lower HNE consumption rate and form different downstream metabolites like mercapturic acids. nih.gov This suggests that the subsequent conversion of HNA to this compound and its further metabolism can differ substantially between tissues.

The subcellular environment also plays a role. Mitochondria, for example, possess their own set of metabolic enzymes and are a major site of both reactive oxygen species production and HNE generation. Mitochondrial ALDH activity is crucial for detoxifying HNE within this organelle. nih.gov Furthermore, some cancer cell lines exhibit higher rates of HNE metabolism, which may be a factor in their resistance to oxidative stress. nih.gov This tissue and cellular specificity in enzymatic machinery dictates the extent to which HNE is converted to this compound in any given biological context.

| Enzyme Family | Action on HNE or its Derivatives | Primary Product | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group | 4-hydroxy-2-nonenoic acid (HNA) | nih.govnih.gov |

| Aldo-Keto Reductase (AKR) / Alcohol Dehydrogenase (ADH) | Reduction of the aldehyde group | 1,4-dihydroxynonene (DHN) | nih.govnih.gov |

| Glutathione (B108866) S-Transferase (GST) | Conjugation with glutathione | Glutathione-HNE adduct (GS-HNE) | nih.gov |

| Enoyl-CoA Reductase (postulated) | Reduction of the C=C double bond of HNA-CoA | 4-hydroxynonanoyl-CoA | nih.govnih.gov |

Reduction of 4-Oxononanoic Acid as a Biosynthetic Route

An alternative pathway for the formation of this compound involves the enzymatic reduction of a keto acid precursor, 4-oxononanoic acid. This biosynthetic route is particularly relevant in the context of microbial biotransformations.

Enzymatic Reduction by Microorganisms (e.g., Saccharomyces cerevisiae) to this compound

Microorganisms, including the common baker's yeast Saccharomyces cerevisiae, are known to possess a wide array of reductase enzymes capable of converting ketones to secondary alcohols. While direct studies on the reduction of 4-oxononanoic acid by S. cerevisiae are limited, research on analogous substrates provides strong evidence for this capability. For example, S. cerevisiae has been shown to efficiently reduce 5-oxodecanoic acid to 5-hydroxydecanoic acid. This process highlights the potential of yeast to perform similar reductions on other oxo-fatty acids.

The enzymes responsible for these reductions are typically NADPH-dependent oxidoreductases. In yeast, enzymes such as those belonging to the Old Yellow Enzyme (OYE) family and various alcohol dehydrogenases (ADHs) are instrumental in such bioconversions. researchgate.net These enzymatic systems offer a route to this compound from a keto-acid precursor, distinct from the HNE detoxification pathway.

Stereoselective Aspects of 4-Oxononanoic Acid Reduction

A significant feature of the enzymatic reduction of ketones is its potential for high stereoselectivity. The reduction of the carbonyl group at the C4 position of 4-oxononanoic acid creates a chiral center, leading to the formation of either the (R)- or (S)-enantiomer of this compound.

Microbial reductions are often highly stereospecific. For instance, the reduction of 5-oxodecanoic acid by baker's yeast proceeds stereospecifically. By selecting specific enzymes or microbial strains, it is possible to control the stereochemical outcome of the reaction. For example, different alcohol dehydrogenases can exhibit opposite stereopreferences, allowing for the selective synthesis of a desired enantiomer. The combination of different reductase enzymes, such as an enoyl-reductase followed by a carbonyl reductase, can be used in one-pot syntheses to produce all four possible stereoisomers of a molecule with two chiral centers, demonstrating the precise stereochemical control achievable with biocatalysis. researchgate.net This stereoselectivity is a key advantage of enzymatic routes for producing chiral molecules like this compound.

| Enantiomer | Configuration at C4 |

|---|---|

| (R)-4-hydroxynonanoic acid | R |

| (S)-4-hydroxynonanoic acid | S |

Enzymology of 4 Hydroxynonanoic Acid Metabolism

Aldehyde Dehydrogenases (ALDHs) and Their Isoforms

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that are central to the detoxification of a wide array of aldehydes by oxidizing them into their corresponding carboxylic acids. nih.govfrontiersin.orgmdpi.com The conversion of the toxic lipid peroxidation product HNE to the less reactive HNA is a crucial function of several ALDH isoforms. researchgate.netnih.gov

Multiple ALDH isoforms can metabolize HNE, but they exhibit varying degrees of substrate specificity and catalytic efficiency. nih.gov The primary enzymes responsible for oxidizing HNE to HNA are ALDH1A1, ALDH2, and ALDH3A1. acs.orgnih.gov

ALDH1A1: Human lens ALDH1A1 efficiently catalyzes the oxidation of HNE, showing a low Michaelis-Menten constant (K_m) of 4.8 µM, indicating a high affinity for this substrate. scispace.com

ALDH2: This mitochondrial enzyme is recognized for its major role in metabolizing lipid peroxidation-derived aldehydes like HNE. researchgate.netglpbio.com It displays high catalytic efficiency in this conversion. mdpi.com However, at concentrations greater than 10 µM, both HNE and another lipid aldehyde, acrolein, can inactivate ALDH2. mdpi.com Rat ALDH2 does not show enantioselectivity between (R)-HNE and (S)-HNE. psu.edu

ALDH3A1: This isoform is a highly efficient enzyme for HNE metabolism. nih.gov Studies with stably transfected V79 cells confirmed that medium-chain aldehydes like HNE are excellent substrates for ALDH3A1, while they are poorly oxidized by ALDH1A1. researchgate.net Purified human ALDH3A1 demonstrates a much greater capacity to metabolize HNE compared to its glutathione (B108866) conjugate, GS-HNE. nih.gov

ALDH5A: Purified rat ALDH5A enantioselectively oxidizes (R)-HNE over (S)-HNE, with a 5.8-fold greater efficiency. psu.edu The kinetic parameters show a lower K_m for (R)-HNE (20.4 µM) compared to (S)-HNE (32 µM). psu.edu

The catalytic efficiencies of these enzymes are critical for cellular protection against HNE-induced toxicity. For instance, Apc-mutated colon cells, which are an early feature of colorectal cancer, show upregulated expression of ALDH1A1, ALDH2, and ALDH3A1, leading to a more efficient conversion of HNE to HNA compared to wild-type cells. acs.orgnih.gov

Table 1: Kinetic Parameters of ALDH Isoforms for HNE Metabolism

| Enzyme Isoform | Species | Substrate | K_m (µM) | V_max/K_m (Efficiency) | Citation |

|---|---|---|---|---|---|

| ALDH1A1 | Human (Lens) | HNE | 4.8 | 28.1 | scispace.com |

| ALDH2 | Rat | (R)-HNE & (S)-HNE | < 5 | Not specified | psu.edu |

| ALDH3A1 | Human | HNE | 45 ± 18 | Not specified | researchgate.net |

| ALDH5A | Rat | (R)-HNE | 20.4 | 68.6 x 10³ s⁻¹/M | psu.edu |

| ALDH5A | Rat | (S)-HNE | 32 | 11.8 x 10³ s⁻¹/M | psu.edu |

ALDHs are NAD(P)+-dependent, meaning they require either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or its phosphorylated form (NADP+) as a cofactor to carry out the oxidation of aldehydes. nih.govfrontiersin.org

Human lens ALDH1A1 prefers NAD+ as its cofactor for the oxidation of HNE. scispace.com

ALDH3A1 is a cytosolic, NADP+-dependent enzyme. nih.gov

The oxidation of HNE in rat aorta homogenates is both NAD+-dependent and NADP+-dependent, suggesting the involvement of multiple ALDH isoforms with different cofactor preferences. nih.gov

The mitochondrial ALDH2 enzyme utilizes NAD+ for its catalytic activity. nih.gov A mutation (E487K) significantly alters its kinetic properties by increasing the K_m value for NAD+ by over 150-fold, thereby reducing its efficiency. ijbs.com

The availability of these cofactors is essential for the detoxification function of ALDHs. Some ALDHs can also contribute to the cellular pool of NADPH, a key molecule in mitigating oxidative stress, by reducing NADP+ during the oxidation of aldehydes. nih.gov

Carbonyl Reductases and Related Oxidoreductases

While ALDHs directly oxidize HNE, other enzymes like carbonyl reductases are involved in metabolizing HNE derivatives, contributing indirectly to the formation of HNA-related compounds.

Carbonyl reductase 1 (CBR1) is a versatile NADPH-dependent enzyme that can reduce a wide range of carbonyl compounds. cnr.itnih.gov Its role in HNE metabolism is primarily through the conversion of the glutathione-conjugated form of HNE (3-glutathionyl-4-hydroxynonanal, or GS-HNE). cnr.itscispace.com

Human CBR1 can efficiently oxidize the hemiacetal form of GS-HNE to produce 3-glutathionyl-nonanoic-δ-lactone. nih.govcore.ac.ukcnr.itcnr.it This reaction is NADP+-dependent. core.ac.ukcnr.it Interestingly, CBR1 is largely inactive towards unconjugated HNE. cnr.it The enzyme shows high efficiency in oxidizing GS-HNE, with a K_m of 33 µM and a catalytic rate (k_cat) of 405 min⁻¹. cnr.it

Simultaneously, CBR1 can also reduce the aldehyde group of GS-HNE to form 3-glutathionyl-1,4-dihydroxynonane (GSDHN). nih.govcnr.itresearchgate.net This dual capability allows CBR1 to catalyze a disproportionation reaction where it oxidizes the hemiacetal form and reduces the aldehyde form, using a redox cycle of the NADP(H) cofactor. nih.govcnr.it This activity strengthens the role of CBR1 in cellular detoxification by metabolizing the highly reactive GS-HNE adduct. cnr.itscispace.com

Enzymes Involved in Subsequent Catabolic Pathways of 4-Hydroxynonanoic Acid

Once formed, HNA undergoes further breakdown through catabolic pathways, primarily involving hydroxylation reactions catalyzed by cytochrome P450 enzymes.

Cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, are responsible for the ω- and (ω-1)-hydroxylation of fatty acids. nih.govnih.govnih.gov This process is a key step in the degradation of HNA.

In rat liver, HNA is subject to both ω- and ω-1-hydroxylation. nih.goviitpkd.ac.in

ω-hydroxylation: HNA is hydroxylated at the terminal (C-9) position to form 4,9-dihydroxynonanoic acid (4,9-DHNA). nih.goviitpkd.ac.innih.gov This product is then oxidized to 4-hydroxynonanedioic acid, which enters the β-oxidation pathway from the C-9 end for further degradation. nih.govnih.govresearchgate.net

ω-1-hydroxylation: HNA is hydroxylated at the sub-terminal (C-8) position to yield 4,8-dihydroxynonanoic acid (4,8-DHNA). nih.goviitpkd.ac.innih.gov This metabolite is then broken down via previously established catabolic pathways. nih.govnih.govresearchgate.net

Studies using inhibitors and analyzing mRNA expression levels suggest that CYP4A enzymes are the main catalysts for the NADPH-dependent ω- and ω-1-hydroxylation of HNA. iitpkd.ac.innih.gov The CYP4 family includes subfamilies like CYP4A, CYP4B, and CYP4F, which show preferences for different chain-length fatty acids. nih.gov Other CYP families, such as CYP2U1, are also known to hydroxylate fatty acids and their derivatives. mdpi.com This catabolic disposal of HNA via hydroxylation is a significant pathway for the complete breakdown of the original HNE molecule. nih.gov

Enzymes of Beta-Oxidation in this compound Degradation

The degradation of this compound (4-HNA) involves a series of enzymatic reactions that ultimately lead to its entry into the central metabolic pathway of beta-oxidation. While 4-HNA itself is a product of the reduction of 4-hydroxy-2-nonenal (HNE), its further catabolism is essential for detoxification and energy production. The process is not a direct beta-oxidation of 4-HNA but involves initial modifications followed by a beta-oxidative chain-shortening process. Key enzymes involved in this pathway have been identified through various research studies.

The classical beta-oxidation spiral consists of a cycle of four core enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. mdpi.comaocs.org These reactions are catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. mdpi.comaocs.org However, the degradation of 4-HNA requires additional enzymatic steps due to its hydroxyl group.

Research in rat liver has elucidated that the catabolism of 4-HNA is initiated by ω- and ω-1-hydroxylation. nih.govnih.gov These reactions are catalyzed by cytochrome P450 enzymes from the 4A and 4F families (CYP4A and CYP4F). nih.gov This initial hydroxylation leads to the formation of 4,9-dihydroxynonanoic acid and 4,8-dihydroxynonanoic acid. nih.govnih.gov

Following this initial hydroxylation, the resulting products undergo further oxidation and then enter a beta-oxidation pathway. For instance, 4,9-dihydroxynonanoic acid is oxidized to 4-hydroxynonanedioic acid, which is then degraded via beta-oxidation starting from the C-9 end. nih.govnih.gov This process shortens the carbon chain, producing intermediates such as 4-hydroxyheptanedioyl-CoA and eventually 2-ketoglutaric acid, which can enter the citric acid cycle. nih.govnih.gov

A significant finding in the metabolism of 4-hydroxy fatty acids is the role of acyl-CoA dehydrogenase 10 (ACAD10) and acyl-CoA dehydrogenase 11 (ACAD11). nih.gov These enzymes are unique as they possess both a kinase domain and an acyl-CoA dehydrogenase (ACAD) domain. nih.gov They facilitate the entry of 4-hydroxyacyl-CoAs into mitochondrial and peroxisomal beta-oxidation, respectively. nih.gov The process involves the phosphorylation of the 4-hydroxyacyl-CoA by the kinase domain, followed by the elimination of the phosphate (B84403) group by the ACAD domain to form an enoyl-CoA, which can then be processed by the standard beta-oxidation machinery. nih.gov Studies have indicated that ACAD10 shows a preference for shorter-chain 4-hydroxy fatty acids compared to ACAD11. nih.gov

In yeast, the beta-oxidation of hydroxy fatty acids, such as the conversion of ricinoleic acid to 4-hydroxydecanoic acid, involves key enzymes like acyl-CoA oxidase and thioesterase. researchgate.net These enzymes are crucial for the peroxisomal beta-oxidation pathway that generates various aroma compounds. researchgate.net

The table below summarizes the key enzymes and their roles in the degradation pathway of this compound and related compounds.

Table 1: Key Enzymes in the Degradation of this compound and Related Hydroxy Fatty Acids

| Enzyme Family/Specific Enzyme | Function | Organism/System Studied | Reference(s) |

| Cytochrome P450 (CYP4A and CYP4F) | ω- and ω-1-hydroxylation of this compound. | Rat liver | nih.gov |

| Acyl-CoA Dehydrogenase 10 (ACAD10) | Phosphorylation and subsequent dehydration of short-chain 4-hydroxyacyl-CoAs to introduce them into mitochondrial beta-oxidation. | Human (recombinant protein), knockout cell lines | nih.gov |

| Acyl-CoA Dehydrogenase 11 (ACAD11) | Phosphorylation and subsequent dehydration of longer-chain 4-hydroxyacyl-CoAs to introduce them into peroxisomal beta-oxidation. | Human (recombinant protein), knockout cell lines | nih.gov |

| Acyl-CoA Oxidase | Oxidation step in the peroxisomal beta-oxidation of hydroxy fatty acids. | Yeast (Rhodotorula aurantiaca) | researchgate.net |

| Thioesterase | Hydrolyzes acyl-CoA esters released from the beta-oxidation system. | Yeast (Rhodotorula aurantiaca) | researchgate.net |

| Acyl-CoA Dehydrogenase (general) | The first step in the beta-oxidation cycle, creating a double bond. | General fatty acid metabolism | mdpi.comaocs.org |

| Enoyl-CoA Hydratase | The second step, adding a hydroxyl group. | General fatty acid metabolism | mdpi.comaocs.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | The third step, oxidizing the hydroxyl group. | General fatty acid metabolism | mdpi.comaocs.org |

| 3-Ketoacyl-CoA Thiolase | The final step, cleaving the chain to release acetyl-CoA. | General fatty acid metabolism | mdpi.comaocs.org |

The degradation of 4-HNA is a multi-step process involving enzymes that are not part of the canonical fatty acid beta-oxidation pathway, as well as specialized enzymes that channel the hydroxylated intermediates into the main oxidative process.

Catabolic Pathways and Fates of 4 Hydroxynonanoic Acid

Complete Degradation Pathways

Research has elucidated two primary, parallel pathways for the complete catabolism of 4-Hydroxynonanoic acid: the omega-hydroxylation pathway and the omega-1-hydroxylation pathway. nih.gov Both routes ensure the complete breakdown of the potentially toxic aldehyde precursor, HNE, into fundamental metabolic intermediates like acetyl-CoA and propionyl-CoA. nih.gov

The omega-hydroxylation (ω-hydroxylation) pathway represents a significant route for the metabolism of fatty acids. wikipedia.org This process involves the oxidation of the terminal methyl group (the ω-carbon), which is the carbon atom furthest from the carboxyl group. wikipedia.org In vertebrates, the enzymes responsible for this initial hydroxylation step are typically cytochrome P450 monooxygenases located in the smooth endoplasmic reticulum. wikipedia.orgfrontiersin.org This pathway becomes particularly important for processing fatty acids when the primary beta-oxidation pathway is impaired. wikipedia.org

The initial step in this catabolic sequence is the ω-hydroxylation of this compound. nih.gov This reaction is catalyzed by a cytochrome P450 enzyme, which introduces a hydroxyl group at the C-9 position (the omega carbon) of the 4-HNA molecule. nih.govwikipedia.org The product of this enzymatic reaction is 4,9-dihydroxynonanoic acid (4,9-DHNA). nih.gov

Following its formation, 4,9-dihydroxynonanoic acid undergoes further oxidation to yield 4-hydroxynonanedioic acid. nih.gov This creates a dicarboxylic acid, with carboxyl groups at both ends of the carbon chain. This structural change allows for the subsequent degradation of the molecule via beta-oxidation commencing from the C-9 position. nih.govwikipedia.org The molecule is first activated to its coenzyme A (CoA) ester, 4-hydroxynonanedioyl-CoA. nih.gov Beta-oxidation then proceeds, sequentially shortening the carbon chain and releasing intermediates that are further metabolized. nih.govwikipedia.org The process ultimately yields 2-hydroxyglutaryl-CoA, which is converted to 2-ketoglutaric acid, an intermediate that can directly enter the citric acid cycle for complete oxidation. nih.gov

| Step | Substrate | Key Process | Product |

|---|---|---|---|

| 1 | This compound | Omega-Hydroxylation | 4,9-Dihydroxynonanoic acid |

| 2 | 4,9-Dihydroxynonanoic acid | Oxidation | 4-Hydroxynonanedioic acid |

| 3 | 4-Hydroxynonanedioic acid | CoA Activation | 4-Hydroxynonanedioyl-CoA |

| 4 | 4-Hydroxynonanedioyl-CoA | Beta-Oxidation from C-9 | 4-Hydroxyheptanedioyl-CoA |

| 5 | 4-Hydroxyheptanedioyl-CoA | Further Catabolism | 2-Hydroxyglutaryl-CoA |

| 6 | 2-Hydroxyglutaryl-CoA | Hydrolysis/Oxidation | 2-Ketoglutaric acid |

Running in parallel to the omega-hydroxylation pathway is the omega-1 (ω-1) hydroxylation pathway. This alternative route also involves cytochrome P450 enzymes but targets the sub-terminal carbon atom (the carbon adjacent to the terminal methyl group) for the initial hydroxylation. nih.govfrontiersin.org

In this pathway, this compound is hydroxylated at the C-8 position (the ω-1 carbon). nih.gov This reaction results in the formation of 4,8-dihydroxynonanoic acid (4,8-DHNA). nih.gov The creation of this specific isomer directs the molecule into a distinct set of subsequent catabolic reactions. nih.gov

Once formed, 4,8-dihydroxynonanoic acid is catabolized further via two separate and parallel routes, designated as Pathway A and Pathway B. nih.gov

Catabolic Pathway A involves a phosphorylation step, leading to a series of intermediates that are sequentially broken down. The final products of this route are acetyl-CoA and propionyl-CoA, which are common intermediates in cellular metabolism and can enter the citric acid cycle. nih.gov

| Step | Substrate | Product |

|---|---|---|

| 1 | 4,8-Dihydroxynonanoic acid | 4-Phospho-8-hydroxynonanoyl-CoA |

| 2 | 4-Phospho-8-hydroxynonanoyl-CoA | 3,8-Dihydroxynonanoyl-CoA |

| 3 | 3,8-Dihydroxynonanoyl-CoA | 6-Hydroxyheptanoyl-CoA |

| 4 | 6-Hydroxyheptanoyl-CoA | 4-Hydroxypentanoyl-CoA |

| 5 | 4-Hydroxypentanoyl-CoA | Acetyl-CoA and Propionyl-CoA |

Catabolic Pathway B follows a different sequence of enzymatic reactions. This route also results in the shortening of the carbon chain, ultimately yielding acetyl-CoA, which can be used for energy production in the citric acid cycle. nih.gov

| Step | Substrate | Product |

|---|---|---|

| 1 | 4,8-Dihydroxynonanoic acid-CoA | 2,6-Dihydroxyheptanoyl-CoA |

| 2 | 2,6-Dihydroxyheptanoyl-CoA | 5-Hydroxyhexanoyl-CoA |

| 3 | 5-Hydroxyhexanoyl-CoA | 3-Hydroxybutyryl-CoA |

| 4 | 3-Hydroxybutyryl-CoA | Acetyl-CoA |

Terminal Products Entering the Citric Acid Cycle (e.g., Acetyl-CoA, Propionyl-CoA)

The catabolism of this compound primarily occurs through the mitochondrial beta-oxidation pathway, a process that systematically shortens the fatty acid chain to produce energy intermediates. wikipedia.org As a nine-carbon fatty acid, its breakdown yields terminal products that can directly enter the citric acid cycle. abcam.com

The beta-oxidation of this compound involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org In each cycle, a two-carbon unit is cleaved from the carboxyl end of the acyl-CoA molecule in the form of acetyl-CoA. nowgonggirlscollege.co.in

Given its nine-carbon structure, this compound undergoes three cycles of beta-oxidation. The first two cycles proceed as follows:

Cycle 1: The 9-carbon chain is shortened to a 7-carbon chain, releasing one molecule of acetyl-CoA.

Cycle 2: The resulting 7-carbon chain is further shortened to a 5-carbon chain, releasing a second molecule of acetyl-CoA.

After two cycles, a five-carbon acyl-CoA remains. The third cycle cleaves this into one molecule of acetyl-CoA and a final three-carbon molecule, propionyl-CoA. nowgonggirlscollege.co.in

The acetyl-CoA molecules generated enter the citric acid cycle for further oxidation to produce ATP. abcam.com The propionyl-CoA, however, must undergo further conversion before it can enter the central metabolic pathway. youtube.com It is first carboxylated to form methylmalonyl-CoA, a reaction catalyzed by the enzyme propionyl-CoA carboxylase. medscape.com Subsequently, methylmalonyl-CoA is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. youtube.comwikipedia.org Succinyl-CoA is a direct intermediate of the citric acid cycle and can thus be readily utilized for energy production. youtube.com

Table 1: Products of this compound Beta-Oxidation

| Beta-Oxidation Cycle | Starting Molecule (Acyl-CoA) | Products Released | Remaining Acyl-CoA Chain Length |

|---|---|---|---|

| 1 | 4-Hydroxynonanoyl-CoA (9-Carbon) | Acetyl-CoA | 7-Carbon |

| 2 | 7-Carbon Acyl-CoA | Acetyl-CoA | 5-Carbon |

| 3 | 5-Carbon Acyl-CoA | Acetyl-CoA, Propionyl-CoA | None |

Glutathione (B108866) Conjugate Metabolism Involving this compound Derivatives

The metabolism of this compound is also interconnected with the detoxification pathways of reactive aldehydes, particularly 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation. nih.gov A primary detoxification route for HNE involves its conjugation with glutathione (GSH). acs.orgnih.gov

The detoxification process begins with the Michael addition of glutathione to HNE, a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.gov This reaction forms 3-glutathionyl-4-hydroxynonanal (GSHNE). researchgate.net The aldehyde group of the GSHNE conjugate is then subject to oxidation. This oxidation is carried out by aldehyde dehydrogenase, which converts the aldehyde moiety into a carboxylic acid, thereby forming glutathionyl-4-hydroxynonanoic acid (GSHNA). acs.org

Following its formation, glutathionyl-4-hydroxynonanoic acid can undergo an intramolecular cyclization reaction. acs.org In this process, the hydroxyl group at the fourth carbon position of the nonanoic acid backbone acts as a nucleophile, attacking the carboxyl group. This intramolecular esterification results in the formation of a stable five-membered ring structure known as a γ-lactone. The resulting molecule is a glutathionyl-4-hydroxynonanoic acid lactone. acs.org This lactonization represents a further metabolic step in the processing and eventual elimination of HNE-derived conjugates. acs.org

Table 2: Key Molecules in the Glutathione Conjugation Pathway

| Abbreviation | Full Compound Name | Role in Pathway |

|---|---|---|

| HNE | 4-Hydroxy-2-nonenal | Initial reactive aldehyde from lipid peroxidation |

| GSH | Glutathione | Detoxifying agent that conjugates with HNE |

| GSHNE | Glutathionyl-4-hydroxynonanal | Initial conjugate of GSH and HNE |

| GSHNA | Glutathionyl-4-hydroxynonanoic Acid | Oxidized product of GSHNE |

| - | Glutathionyl-4-hydroxynonanoic acid lactone | Product of intramolecular rearrangement of GSHNA |

Interplay with Lipid Peroxidation Products and Oxidative Stress Responses

4-Hydroxynonanoic Acid as a Principal Detoxification Product of 4-Hydroxy-2-nonenal

Under conditions of oxidative stress, cellular membranes undergo lipid peroxidation, a process that generates a variety of reactive aldehydes. Among the most abundant and cytotoxic of these is 4-hydroxy-2-nonenal (4-HNE) nih.govnih.govnih.gov. Due to its high reactivity, 4-HNE can form adducts with proteins, DNA, and phospholipids, leading to cellular dysfunction and contributing to the pathology of numerous diseases nih.govtandfonline.com. Consequently, cells have developed sophisticated enzymatic pathways to neutralize this toxic aldehyde researchgate.net.

The resulting 4-HNA can then be further metabolized. One key subsequent pathway involves conjugation with glutathione (B108866) to form the lactone of 4-hydroxynonanoic-GSH (HNA-lactone-GSH) or HNA-GSH, which are then processed for excretion, often as mercapturic acid derivatives in urine nih.gov. Another catabolic route involves ω- and ω-1-hydroxylation by cytochrome P450 enzymes, which prepares the molecule for further breakdown via β-oxidation nih.govresearchgate.netnih.gov.

| Metabolic Pathway | Key Enzyme(s) | Primary Product | Significance |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenases (ALDHs) | This compound (4-HNA) | Major detoxification route, converting reactive aldehyde to a stable acid nih.govnih.govmdpi.com. |

| Reduction | Aldo-Keto Reductases (AKRs), Alcohol Dehydrogenases (ADHs) | 1,4-dihydroxynonene (DHN) | Detoxification by reducing the aldehyde group nih.govnih.govmdpi.com. |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathionyl-4-hydroxynonenal (GS-HNE) | Neutralizes the electrophilic nature of 4-HNE nih.govwikipedia.org. |

Cellular Mechanisms Regulating this compound Levels in Response to Oxidative Stress

The intracellular concentration of 4-HNE and its metabolites, including 4-HNA, is tightly regulated, particularly during periods of elevated oxidative stress nih.gov. The cell employs intricate signaling networks to sense oxidative insults and mount a protective response, which includes upregulating the enzymes responsible for 4-HNE detoxification tandfonline.com. A central regulator in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway mdpi.com.

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1) mdpi.com. However, in the presence of oxidative stress and electrophiles like 4-HNE, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus tandfonline.com. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes mdpi.com.

This Nrf2-mediated transcriptional response includes the increased expression of detoxification enzymes involved in 4-HNE metabolism. While Nrf2 is well-known to upregulate GSTs and aldo-keto reductases (AKRs), it also influences the expression of ALDHs, the enzymes that directly produce 4-HNA from 4-HNE nih.govmdpi.com. By enhancing the capacity of these enzymatic defenses, the cell can more efficiently convert toxic 4-HNE into the less harmful 4-HNA, thereby mitigating damage and promoting cell survival tandfonline.com. The maintenance of 4-HNA levels is therefore a direct consequence of the cellular redox state and the activation status of protective signaling pathways like Nrf2-Keap1 mdpi.com.

Influence of Dietary Factors on this compound Catabolism (e.g., Ketogenic Diet)

Dietary interventions can significantly alter cellular metabolism, which in turn influences the body's capacity to handle byproducts of oxidative stress. The ketogenic diet, a high-fat, low-carbohydrate regimen, provides a compelling example of this interplay. This diet forces the body to shift from glycolysis to fatty acid β-oxidation for energy, producing ketone bodies mdpi.com. This metabolic shift has profound effects on the catabolism of 4-HNE and its primary metabolite, 4-HNA nih.govnih.gov.

Research in animal models has demonstrated that a ketogenic diet dramatically upregulates the catabolism of 4-HNE, primarily by activating the β-oxidation pathway through which it is degraded nih.gov. Livers from rats fed a ketogenic diet exhibit significantly lower concentrations of 4-HNE compared to those on a standard or high-fat mix diet, even in the presence of high levels of ω-6 polyunsaturated fatty acids and markers of oxidative stress nih.gov. This occurs because the ketogenic state enhances the activity of enzymes involved in fatty acid oxidation, which also participate in the breakdown of 4-HNA nih.govnih.gov.

Specifically, studies have shown that a ketogenic diet stimulates the ω- and ω-1-hydroxylation of 4-HNA in the liver, which are key initial steps for its further degradation nih.govresearchgate.net. This accelerated catabolism effectively lowers the steady-state levels of both 4-HNE and 4-HNA, enhancing the detoxification capacity of the organ nih.govnih.gov. In contrast, a high-fat diet that does not induce ketosis can lead to low rates of fatty acid oxidation and consequently, an accumulation of 4-HNE nih.gov. These findings highlight that the metabolic state induced by diet is a critical factor in regulating the detoxification of lipid peroxidation products.

| Diet Group | 4-HNE Concentration (nmol/g) | 4-ONE Concentration (nmol/g) |

|---|---|---|

| Standard Diet | 0.8 ± 0.1 | 0.4 ± 0.07 |

| Ketogenic Diet | 0.8 ± 0.1 | 0.4 ± 0.07 |

| High-Fat Mix Diet | 1.6 ± 0.5 | 0.9 ± 0.2 |

Biosynthetic Transformations and Derivatives of 4 Hydroxynonanoic Acid

Formation of γ-Nonalactone from 4-Hydroxynonanoic Acid

One of the most significant transformations of this compound is its conversion into γ-nonalactone, a cyclic ester. This compound is a well-known aroma-active compound found in many fermented products and fruits, imparting a characteristic coconut-like scent.

Intramolecular Esterification (Lactonization) Mechanisms

The formation of γ-nonalactone from this compound occurs through an intramolecular esterification, a process known as lactonization. tutorchase.com In this reaction, the hydroxyl group (-OH) at the fourth carbon (the gamma carbon) of the this compound molecule acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the carboxylic acid group within the same molecule. tutorchase.comyoutube.com This cyclization process results in the formation of a stable, five-membered ring structure, which is the γ-lactone, and the elimination of a water molecule. msu.edumasterorganicchemistry.com This type of cyclization is thermodynamically favorable for forming five- and six-membered rings. msu.edumasterorganicchemistry.com

The general mechanism proceeds as follows:

Protonation : The carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The lone pair of electrons on the oxygen of the C4-hydroxyl group attacks the now highly electrophilic carbonyl carbon. tutorchase.com This forms a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the former carbonyl carbon. This turns one of the hydroxyls into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination : The newly formed water molecule is eliminated, and the ring closes.

Deprotonation : The protonated carbonyl of the newly formed lactone is deprotonated, regenerating the acid catalyst and yielding the final γ-nonalactone product. masterorganicchemistry.commasterorganicchemistry.com

Role of Acidic Conditions in γ-Nonalactone Formation

Acidic conditions play a crucial catalytic role in the lactonization of this compound. The reaction, known as Fischer esterification when occurring intermolecularly, is significantly accelerated in the presence of a strong acid. masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group. libretexts.org This protonation enhances the positive charge on the carbonyl carbon, making it a much stronger electrophile and more susceptible to nucleophilic attack by the internal hydroxyl group. masterorganicchemistry.comresearchgate.net Furthermore, the acidic environment facilitates the departure of the leaving group by converting the hydroxyl group into a water molecule, which is a much better leaving group than the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com This acid-catalyzed pathway is a reversible equilibrium, but the formation of the stable five-membered γ-lactone ring makes the forward reaction favorable. msu.eduacs.org

Stereochemistry and Enantiomeric Ratios of γ-Nonalactone Formation

Since the fourth carbon of this compound is a chiral center, γ-nonalactone exists as two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. The biotransformation process can be enantioselective, leading to different ratios of these enantiomers in various natural and fermented products. researchgate.net

In yeast like Saccharomyces cerevisiae, biosynthetic pathways starting from linoleic acid can produce different enantiomers. For instance, one pathway involving 13-lipoxygenation and subsequent oxidation steps results primarily in (S)-γ-nonalactone, while another pathway involving 9-lipoxygenation can lead to the (R)-enantiomer. datapdf.com Studies on wines have shown a prevalence of the (R)-enantiomer. For example, Bordeaux wines were found to have an average (R):(S) ratio of 65:35, while some botrytized white wines showed an even higher proportion of the (R)-enantiomer, averaging 75%. nih.govnih.gov The specific enantiomeric ratio is influenced by the precursor molecules, the specific microorganisms involved, and the fermentation conditions. datapdf.com

| Product | Predominant Enantiomer | Reported (R):(S) Ratio | Reference |

|---|---|---|---|

| Yeast (via 13-lipoxygenation) | S | ~20:80 (40% e.e. for S) | datapdf.com |

| Yeast (via 9-lipoxygenation) | R | ~73:27 (46% e.e. for R) | datapdf.com |

| Bordeaux Wines (Merlot, Cabernet Sauvignon) | R | 65:35 | nih.gov |

| Botrytized White Wines | R | 75:25 | nih.govnih.gov |

Formation of Acyl-CoA Derivatives in Metabolic Pathways

In metabolic contexts, carboxylic acids like this compound are typically "activated" before they can be further metabolized, for instance, through β-oxidation. This activation involves the formation of a high-energy thioester bond with coenzyme A (CoA).

Activation of this compound to Coenzyme A Thioesters

The activation of this compound to its coenzyme A (CoA) thioester, 4-hydroxynonanoyl-CoA, is a crucial step for its entry into metabolic pathways such as fatty acid oxidation. This process is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. nih.govyoutube.com The reaction is ATP-dependent and proceeds in two steps:

Formation of an Acyl-Adenylate Intermediate : The carboxylate group of this compound attacks the α-phosphate of an ATP molecule, leading to the formation of a 4-hydroxynonanoyl-AMP mixed anhydride (B1165640) and the release of pyrophosphate (PPi). nih.gov

Thioester Formation : The thiol group of coenzyme A attacks the acyl-adenylate intermediate, displacing AMP and forming the 4-hydroxynonanoyl-CoA thioester. youtube.com

Formation of Protein Adducts (e.g., Nε-4-hydroxynonanoic acid-lysine) from Hydroperoxy Precursors

Under conditions of oxidative stress, lipid peroxidation of polyunsaturated fatty acids generates reactive electrophilic aldehydes, such as 4-hydroxy-2-nonenal (HNE). mdpi.com HNE is a precursor to this compound and is highly reactive towards nucleophilic amino acid residues in proteins, such as lysine, histidine, and cysteine. nih.govnih.gov This reactivity leads to the formation of stable covalent protein adducts, which are considered advanced lipoxidation end products (ALEs). tandfonline.com

Advanced Research Methodologies for 4 Hydroxynonanoic Acid Analysis

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone in the analysis of 4-hydroxynonanoic acid due to its exceptional sensitivity and ability to provide detailed structural information. When coupled with chromatographic separation techniques, MS allows for the resolution and identification of this compound and its metabolites from complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantification and identification of volatile and semi-volatile compounds like this compound. A key aspect of GC-MS analysis of hydroxy fatty acids is the necessity for derivatization to increase their volatility and thermal stability. The polar carboxyl and hydroxyl groups are typically converted to less polar esters and ethers, respectively. A common derivatization procedure involves the creation of methyl esters followed by silylation to form trimethylsilyl (B98337) (TMS) ethers.

The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other components of the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

Quantitative analysis is often achieved using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte. This enhances sensitivity and selectivity by reducing background noise.

Illustrative GC-MS Data for Derivatized this compound: Note: The following data is representative and based on the analysis of similar 4-hydroxyalkanoic acids, as specific experimental data for this compound is not readily available in published literature.

| Parameter | Value |

| Derivative | This compound methyl ester, TMS ether |

| GC Column | HP-5MS (or equivalent) |

| Oven Program | Initial 80°C, ramp to 290°C |

| Retention Time | Varies based on exact conditions, typically in the range of other C9 hydroxy fatty acid derivatives. |

| Characteristic m/z Ions | M-15 (loss of CH₃), M-31 (loss of OCH₃), specific fragments related to the TMS group and cleavage around the hydroxyl group. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of metabolites, including this compound and its derivatives, directly from biological fluids with minimal sample preparation. Unlike GC-MS, LC-MS/MS can often analyze compounds without the need for derivatization, which simplifies the workflow and reduces the risk of analyte degradation.

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography, often using a reversed-phase column, to separate this compound and its metabolites from the complex biological matrix. The separated compounds are then introduced into the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI).

Tandem mass spectrometry (MS/MS) is then employed for highly selective and sensitive detection. In this process, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), allows for the highly specific quantification of target analytes even at very low concentrations.

Illustrative LC-MS/MS Parameters for this compound Analysis: Note: The following parameters are illustrative and would require optimization for specific instrumentation and matrices.

| Parameter | Description |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 173.1 (for [M-H]⁻ of this compound) |

| Product Ions (m/z) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly well-suited for the analysis of complex metabolites of this compound, such as conjugates with other biomolecules. ESI is a soft ionization technique that typically produces intact molecular ions (or pseudomolecular ions), which is crucial for determining the molecular weight of the metabolite.

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For instance, the fragmentation of a deprotonated this compound molecule in negative ion mode can reveal characteristic losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the carbon chain, which help to confirm the structure of the parent molecule and its metabolites. High-resolution mass spectrometry can further provide the exact elemental composition, aiding in the identification of unknown metabolites.

Expected ESI-MS/MS Fragmentation of Deprotonated this compound ([M-H]⁻):

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| 173.1 | [M-H-H₂O]⁻ | Loss of a water molecule from the hydroxyl group. |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxyl group. | |

| Other fragments | Cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. |

Isotopic Tracer Studies and Mass Isotopomer Analysis

Isotopic tracer studies are a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. These studies involve introducing a stable isotope-labeled version of a compound into a biological system and then tracking the incorporation of the isotope into downstream metabolites.

To elucidate the metabolic pathways of this compound, stable isotope-labeled analogs, such as ¹³C- or ²H-labeled this compound, can be used. When introduced into cells or organisms, this labeled compound will be metabolized through the same pathways as the unlabeled endogenous compound.

By analyzing the distribution of the stable isotope label in various metabolites using mass spectrometry, it is possible to trace the metabolic fate of this compound. For example, if this compound undergoes β-oxidation, the resulting acetyl-CoA and propionyl-CoA fragments will carry the isotopic label. The detection of these labeled fragments and their incorporation into other metabolic pathways provides direct evidence for the catabolism of this compound. Mass isotopomer analysis, which examines the distribution of isotopes within a molecule, can provide even more detailed information about the specific biochemical reactions involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel metabolites of this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ¹H NMR provides information about the number and types of protons in a molecule and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei in the molecule. These correlations allow for the piecing together of the molecular structure. For example, HMBC experiments can show long-range correlations between protons and carbons, which is crucial for connecting different structural fragments of a metabolite.

Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound: Note: The following chemical shifts are predicted or based on similar structures and would need to be confirmed by experimental data. The solvent used can influence the exact chemical shift values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12 (broad s) | ~178 |

| C2 (-CH₂-) | ~2.4 (t) | ~35 |

| C3 (-CH₂-) | ~1.7 (m) | ~38 |

| C4 (-CHOH-) | ~3.8 (m) | ~68 |

| C5-C8 (-CH₂-) | ~1.3-1.5 (m) | ~22-32 |

| C9 (-CH₃) | ~0.9 (t) | ~14 |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics for Enzyme Studies)

The comprehensive analysis of this compound and its metabolic pathways has been significantly advanced by the integration of "omics" technologies. Metabolomics, the large-scale study of small molecules, and proteomics, the study of proteins, provide powerful tools to investigate the biological roles and enzymatic regulation of this compound.

Metabolomics for this compound Analysis:

Metabolomic approaches, primarily utilizing mass spectrometry-based techniques, have been instrumental in identifying and quantifying 4-hydroxy fatty acids, including this compound, in various biological samples. These studies have revealed the accumulation of these metabolites under specific genetic conditions, shedding light on their metabolic pathways.

A pivotal study investigating mice with a genetic knockout of the Acad11 gene demonstrated a significant accumulation of medium and long-chain 4-hydroxy acids in the plasma. This provides strong evidence for the role of the ACAD11 enzyme in the catabolism of these lipids. The table below summarizes the observed changes in the plasma concentrations of two representative 4-hydroxy acids in Acad11 knockout (KO) mice compared to wild-type (WT) controls.

| Metabolite | Genotype | Sex | Relative Plasma Concentration (Fold Change vs. WT) |

|---|---|---|---|

| 4-hydroxy C10:0 | Acad11 KO | Male | ~4.5 |

| 4-hydroxy C10:0 | Acad11 KO | Female | ~3.0 |

| 4-hydroxy C12:0 | Acad11 KO | Male | ~3.5 |

| 4-hydroxy C12:0 | Acad11 KO | Female | ~2.5 |

This table illustrates the significant accumulation of 4-hydroxy acids in the plasma of mice lacking the ACAD11 enzyme, highlighting its crucial role in their metabolism. Data is derived from findings in studies of Acad11 knockout mice. nih.govresearchgate.netbiorxiv.org

Proteomics for Enzyme Studies:

Proteomic analyses have been crucial in identifying and characterizing the enzymes responsible for the metabolism of this compound. These studies have pinpointed two key enzymes, Acyl-CoA Dehydrogenase 10 (ACAD10) and Acyl-CoA Dehydrogenase 11 (ACAD11), as the primary drivers of 4-hydroxy acid catabolism. nih.govresearchgate.netbiorxiv.org These enzymes exhibit distinct subcellular localizations and substrate preferences, which dictates their specific roles in fatty acid metabolism.

Recent research has elucidated that both ACAD10 and ACAD11 possess a unique bifunctional mechanism. They first act as kinases, phosphorylating the 4-hydroxyl group of the acyl-CoA substrate, and subsequently function as dehydrogenases to catalyze the elimination of the phosphate (B84403) group, thereby converting the 4-hydroxyacyl-CoA into a standard intermediate for β-oxidation. nih.govnih.govresearchgate.net

The following table summarizes the key characteristics of these two enzymes involved in 4-hydroxy acid metabolism.

| Enzyme | Subcellular Localization | Substrate Preference (Chain Length) | Physiological Role |

|---|---|---|---|

| ACAD10 | Mitochondria | Shorter-chain 4-hydroxy acids | Catabolism of shorter-chain 4-hydroxy acids within the mitochondria. nih.govnih.govresearchgate.net |

| ACAD11 | Peroxisomes | Longer-chain 4-hydroxy acids | Catabolism of longer-chain 4-hydroxy acids within the peroxisomes. nih.govnih.govresearchgate.net |

This table outlines the distinct roles and characteristics of ACAD10 and ACAD11, the key enzymes identified through proteomic and functional studies to be responsible for the breakdown of 4-hydroxy acids.

The integration of metabolomic and proteomic data provides a more complete picture of the metabolic fate of this compound. For example, the metabolomic finding of elevated 4-hydroxy acids in Acad11 knockout mice is directly explained by the proteomic identification of ACAD11 as the enzyme responsible for their degradation. This systems-level approach is critical for understanding the physiological and pathological significance of this compound and for identifying potential enzymatic targets for further investigation.

Cellular and Tissue Specific Metabolism of 4 Hydroxynonanoic Acid

Metabolism in Central Nervous System Models (e.g., Astrocytes, Mitochondria)

The central nervous system (CNS) is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. The metabolism of 4-HNE to less reactive compounds like 4-HNA is a key protective mechanism.

In the brain, mitochondria are a primary site for both the production of reactive oxygen species (ROS) and the formation of 4-HNE. windows.netresearchgate.net Astrocytes, a type of glial cell, play a crucial role in supporting neuronal function, including detoxification processes. nih.govdoaj.org While neurons are highly dependent on oxidative phosphorylation, astrocytes are more glycolytic and are equipped to handle metabolic stress. nih.gov

Mitochondria possess specific enzymes to detoxify 4-HNE. One of the main pathways is the oxidation of 4-HNE to 4-hydroxy-2-nonenoic acid (HNA), a reaction catalyzed by mitochondrial aldehyde dehydrogenase (ALDH2). windows.net This is a critical step in reducing the cytotoxicity of 4-HNE. Although direct metabolism of 4-HNA within brain mitochondria is less characterized, the conversion of 4-HNE to HNA is a key detoxification event. windows.net Studies on astrocytoma cell lines have shown that the primary reductive pathway for 4-HNE involves a direct NADPH-dependent transformation, but these cells did not demonstrate the ability to oxidize 4-HNA. nih.gov In models of neurodegeneration where astrocytic mitochondrial function is impaired, there is an increase in neuronal oxidative stress markers, including 4-HNE, suggesting that astrocytic metabolism is vital for protecting neurons from lipid peroxidation damage. nih.gov

Hepatic Metabolism of 4-Hydroxynonanoic Acid and its Precursors

The liver is the principal organ for metabolizing xenobiotics and endogenous toxic compounds, including 4-HNE. jackwestin.com It possesses a high capacity for detoxifying 4-HNE through several major pathways. bohrium.comnih.gov

In rat liver slices, 4-HNE is rapidly metabolized, with approximately 85% of a 0.1 µM dose being degraded within five minutes. bohrium.com The primary metabolic routes are:

Oxidation: 4-HNE is oxidized to 4-hydroxy-2-nonenoic acid (HNA) by aldehyde dehydrogenases (ALDH). windows.netbohrium.com

Reduction: It can be reduced to its corresponding alcohol, 1,4-dihydroxy-2-nonene (DHN), by alcohol dehydrogenases (ADH) and aldo-keto reductases (AKRs). windows.netnih.gov

Glutathione (B108866) Conjugation: 4-HNE readily forms a conjugate with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), particularly the GSTA4-4 isoform. windows.netbohrium.com

Following these initial steps, the metabolites undergo further processing. HNA can be further metabolized through β-oxidation. nih.gov The formation of 4-HNA from HNE is a significant detoxification step in the liver. bohrium.com Studies perfusing rat livers with 4-hydroxyacids have shown they are metabolized via two new pathways, with the major one involving the formation of 4-hydroxy-4-phosphoacyl-CoAs, which are then isomerized to 3-hydroxyacyl-CoAs, intermediates of standard β-oxidation. wsu.edu Kupffer cells, the resident macrophages in the liver, also metabolize 4-HNE through oxidation to HNA and conjugation with GSH, although their capacity is lower compared to other liver cell types. nih.gov

| Cell Type | Primary Metabolic Pathways | Key Enzymes | Metabolic Capacity |

|---|---|---|---|

| Hepatocytes | Oxidation, Reduction, Glutathione Conjugation, β-oxidation | ALDH, ADH, AKRs, GSTs | High |

| Kupffer Cells | Oxidation, Glutathione Conjugation | ALDH, GSTs (ALDH1, ALDH2, GSTA4-4) | Relatively Low |

Metabolism in Other Tissues (e.g., Lung, Brain, Kidney, Vascular Smooth Muscle Cells)

The capacity to metabolize 4-HNE and its derivatives varies considerably among different tissues, which can explain tissue-specific vulnerability to oxidative stress. nih.govosti.gov

Lung and Brain: Compared to the liver, the lung and brain have a significantly limited capacity to metabolize 4-HNE. nih.govosti.gov Degradation of 4-HNE is slow in homogenates of these tissues. This persistence of 4-HNE increases the likelihood of forming protein adducts and subsequent tissue injury. nih.gov Glutathione S-transferase activity is also relatively low in the brain. nih.gov

Kidney: Kidney cells are capable of forming mercapturic acid from the glutathione-HNE adduct, a detoxification step not observed in most other cell types. nih.gov

Vascular Smooth Muscle Cells (VSMCs): The metabolism of 4-HNE in the vasculature is critical, as its accumulation is linked to diseases like atherosclerosis. nih.gov 4-HNE can induce apoptosis in VSMCs by promoting the generation of reactive oxygen species from mitochondria. nih.gov The detoxification in these cells involves phase II metabolic pathways, such as those mediated by glutathione-S-transferases. nih.gov

| Tissue | Metabolic Rate | Key Metabolic Characteristics | Vulnerability to 4-HNE |

|---|---|---|---|

| Liver | High / Rapid | Efficient oxidation, reduction, and conjugation. nih.gov | Low |

| Lung | Low / Slow | Limited degradation capacity. nih.govosti.gov | High |

| Brain | Low / Slow | Limited degradation and low GST activity. nih.govosti.gov | High |

| Kidney | Moderate | Unique formation of mercapturic acid. nih.gov | Moderate |

Differential Metabolism in Specific Cell Lines (e.g., Neuroblastoma, Colon Cancer Cells)

Cancer cells exhibit altered metabolic profiles to support their rapid proliferation and survive in conditions of high oxidative stress. nih.govyoutube.com This includes adaptations in the metabolism of lipid peroxidation products like 4-HNE.

Studies on astrocytoma cells, a type of brain tumor, show a high level of NADP+-dependent dehydrogenase activity acting on the glutathionyl-hydroxynonanal adduct, which aids in both detoxification and the regeneration of the cell's reducing power. nih.gov In neuroblastoma cells, which often rely heavily on glycolysis, the metabolic handling of aldehydes is crucial for survival. nih.gov Similarly, human colon cancer HT29 cells show altered amino acid and energy metabolism, indicating a broad metabolic reprogramming that would include detoxification pathways. iium.edu.myresearchgate.net

Genetic mutations that drive cancer development can directly impact cellular metabolism. The mutation of the Adenomatous Polyposis Coli (APC) gene is a key initiating event in the majority of colorectal cancers. nih.govnih.gov Research indicates that an Apc mutation increases the capacity of mouse colonocytes to metabolize the lipid oxidation product 4-HNE. researchgate.net This suggests that early genetic changes in tumorigenesis can prime cells to better withstand the high-oxidative-stress environment of a tumor by enhancing their detoxification capabilities. researchgate.net Loss of Apc function leads to alterations in lipid metabolism, creating an environment where byproducts like 4-HNE are more prevalent, thus necessitating enhanced detoxification. nih.gov

Cancer cells often exist in a state of increased oxidative stress, leading to higher levels of lipid peroxidation and 4-HNE production. To survive and proliferate, these cells must develop robust detoxification mechanisms. nih.gov One critical adaptation is the enhanced capacity to metabolize 4-HNE. nih.gov

The conversion of 4-HNE to the less reactive carboxylic acid, 4-HNA, via aldehyde dehydrogenases (ALDHs) is a key detoxification strategy. mdpi.com In fact, high ALDH activity is often considered a marker for cancer stem cells. mdpi.com By efficiently oxidizing 4-HNE to HNA (which can be further metabolized to 4-HNA), cancer cells prevent the accumulation of this toxic aldehyde, thereby avoiding apoptosis and cell cycle arrest. nih.gov This enhanced detoxification is part of a broader redox adaptation that makes cancer cells more resistant to both endogenous oxidative stress and certain anticancer therapies that rely on generating ROS. nih.govnih.gov

Concluding Remarks and Future Research Perspectives on 4 Hydroxynonanoic Acid

Current Gaps in Understanding 4-Hydroxynonanoic Acid Biochemistry

Recent research has significantly advanced our knowledge of how 4-hydroxyacids, including 4-HNA, are catabolized. It has been discovered that these compounds are metabolized via two novel pathways, moving beyond previously understood classical fatty acid oxidation. The major pathway involves the formation of a new class of acyl-CoA esters, 4-hydroxy-4-phosphoacyl-CoAs, which are then isomerized in a multi-step process to 3-hydroxyacyl-CoAs, intermediates of beta-oxidation wsu.edu. A second, minor pathway involves a sequence of beta- and alpha-oxidation steps wsu.edu.

Despite these discoveries, our comprehension of 4-HNA biochemistry is far from complete. Key gaps persist in several areas:

Enzymatic Machinery: The specific enzymes that catalyze each of the six steps in the major isomerization pathway from 4-hydroxyacyl-CoA to 3-hydroxyacyl-CoA have not been fully characterized wsu.edu. Identifying and characterizing the kinetics, structure, and regulation of these enzymes is a critical missing piece of the puzzle.

Regulatory Mechanisms: It is currently unknown how the metabolic flux between the major and minor catabolic pathways for 4-HNA is regulated. The cellular signals and factors that determine which pathway is favored under different physiological or pathological conditions remain to be elucidated.

Biosynthesis and Stereospecificity: While 4-HNA is known to be a product of lipid peroxidation, the precise mechanisms and enzymatic contributors to its formation are not fully detailed. Furthermore, the biological significance of different stereoisomers of 4-HNA and the enzymes responsible for their potential interconversion are not well understood.

Physiological and Pathological Roles: The definitive physiological functions of 4-HNA and its metabolites are still largely speculative. Beyond being a simple catabolic byproduct, its potential roles in cell signaling, energy homeostasis, or as a biomarker for specific diseases linked to oxidative stress require in-depth investigation.

Table 1: Summary of Knowledge Gaps in this compound Biochemistry

| Area of Biochemistry | What is Known | Identified Gaps (The Unknowns) |

|---|---|---|

| Catabolism | Existence of two novel pathways (major and minor) for metabolism. The major pathway involves 4-hydroxy-4-phosphoacyl-CoA intermediates. wsu.edu | Specific enzymes for each step in the major pathway are not identified. Regulatory mechanisms controlling pathway choice are unknown. |

| Enzymology | A new class of acyl-CoA esters, 4-hydroxy-4-phosphoacyl-CoAs, has been identified. wsu.edu | Identity, structure, kinetics, and regulation of the individual enzymes in the catabolic pathways. |

| Biosynthesis | It is a product of lipid peroxidation. wsu.edu | Precise enzymatic reactions and control mechanisms of its formation. The relevance and metabolism of its different stereoisomers. |

| Biological Function | It is a metabolite of 4-hydroxynonenal, a marker of lipid peroxidation. wsu.edunih.gov | Specific signaling roles or distinct physiological/pathological functions beyond being a metabolic byproduct. |

Potential Avenues for Mechanistic and Systems Biology Research

Addressing the gaps in our understanding of 4-HNA requires a multi-faceted approach, combining detailed mechanistic studies with broader systems biology analyses.

Mechanistic Research: Future research should focus on the biochemical characterization of the novel metabolic pathways. This includes the isolation and purification of the enzymes involved in the isomerization of 4-hydroxyacyl-CoA. Recombinant expression of these enzymes would allow for detailed kinetic studies, substrate specificity analysis, and determination of their three-dimensional structures through techniques like X-ray crystallography. Such studies are essential for understanding how these enzymes function at a molecular level and for designing specific inhibitors or probes.

Systems Biology Research: A systems-level perspective is crucial to understand how 4-HNA metabolism is integrated within the larger network of cellular metabolism.

Metabolomics and Flux Analysis: Using stable isotope-labeled 4-HNA in combination with mass spectrometry-based metabolomics can trace the flux of this molecule through its various metabolic fates in different cell types and tissues wsu.edu. This can quantify the relative importance of the major and minor pathways under various conditions, such as induced oxidative stress.

Proteomics: Quantitative proteomics can be employed to identify changes in the expression levels of the enzymes involved in 4-HNA metabolism in response to different stimuli. This can provide clues about the regulatory networks controlling its pathways.

Transcriptomics: Analyzing the transcriptional response of cells to elevated levels of 4-HNA can help identify the transcription factors and signaling pathways that are activated, revealing its potential roles in cellular regulation.

Table 2: Proposed Research Avenues for this compound

| Research Question | Proposed Approach | Expected Outcome |

|---|---|---|

| What are the specific enzymes in the 4-HNA catabolic pathway? | Protein purification, recombinant expression, and structural biology (X-ray crystallography). | Identification and detailed molecular understanding of the key metabolic enzymes. |

| How is the choice between the major and minor catabolic pathways regulated? | Metabolomics with stable isotope tracing (Metabolic Flux Analysis) and quantitative proteomics. | Elucidation of regulatory nodes and signaling pathways that control metabolic fate. |

Development of Novel Analytical Probes for this compound Metabolism Investigations

To facilitate the study of 4-HNA metabolism, especially the uncharacterized enzymes, the development of novel analytical probes is a critical next step. These chemical tools can be designed to specifically target and report on the activity of enzymes within complex biological systems.

Activity-Based Protein Profiling (ABPP): A promising strategy is the creation of activity-based probes (ABPs) tailored for the enzymes in the 4-HNA pathway nih.gov. An ABP typically consists of three key components:

A recognition element: A molecular scaffold that mimics 4-HNA to direct the probe to the active site of the target enzymes.

A reactive group: An electrophilic "warhead" that covalently binds to a nucleophilic amino acid residue in the enzyme's active site, creating a stable link.

A reporter tag: A molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, that allows for the detection and identification of the probe-labeled enzymes nih.gov.

The development of such probes would enable researchers to profile the activity of 4-HNA-metabolizing enzymes directly in cell lysates or even in living cells. This approach is powerful because it measures enzyme function directly, rather than relying on gene or protein expression levels, which may not correlate with activity nih.gov.

Probe-Based Metabolite Detection: Inspired by the development of immunoassays for other lipid peroxidation products like 1,4-dihydroxynonane-mercapturic acid (a metabolite of 4-hydroxynonenal) nih.gov, new analytical methods for 4-HNA and its unique metabolites could be developed. This could include highly specific monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISA) or fluorescent probes that exhibit a change in their spectral properties upon binding to 4-HNA or its phosphorylated intermediates. Such tools would enable high-throughput screening and quantification of these molecules in biological samples, facilitating their validation as biomarkers.

Table 3: Design of a Hypothetical Activity-Based Probe for 4-HNA-Metabolizing Enzymes

| Probe Component | Design Principle | Example | Purpose |

|---|---|---|---|

| Recognition Element | A structural mimic of the substrate, this compound. | The nonanoic acid carbon chain with a hydroxyl group at position 4. | To provide specificity and guide the probe to the active site of target enzymes. |

| Reactive Group | An electrophile designed to react with a conserved catalytic residue. | An iodoacetamide (B48618) or fluorophosphonate group. | To form a stable, covalent bond with the active enzyme, allowing for its capture. |

| Reporter Tag | A tag for visualization or enrichment, often attached via a linker. | Biotin, Rhodamine, or an alkyne handle for "click chemistry". nih.gov | To enable detection, purification (via streptavidin), and identification (via mass spectrometry) of the target enzyme. |

Q & A

Q. Basic Research Focus

- Isotope Dilution Mass Spectrometry (IDMS) : Employ stable isotopes (e.g., [¹³C]-HNA) as internal standards to correct for matrix effects.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize HNA with methylating agents (e.g., BF₃-methanol) to enhance volatility .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Suitable for direct analysis of underivatized HNA in plasma or tissue homogenates, with detection limits <1 nM .

Methodological Note : Pre-stabilize samples with antioxidants (e.g., butylated hydroxytoluene) to prevent artifactual HNE/HNA formation during extraction .

How can isotopic labeling strategies, such as [¹³C]-HNA, elucidate its catabolic fate in metabolic studies?

Q. Advanced Research Focus

- Tracing Catabolic Pathways : Administer [3,4-¹³C₂]-HNA to model systems (e.g., perfused rat liver) and track labeled intermediates (e.g., 4-hydroxynonanoyl-CoA, acetyl-CoA) via LC-MS or NMR. This reveals β-oxidation, ω-oxidation, and citric acid cycle entry .

- Quantifying Pathway Flux : Use isotopomer analysis to calculate the relative contributions of ω- vs. ω-1 oxidation. For example, ω-oxidation generates 4,9-dihydroxynonanoic acid, while ω-1 produces 4,8-dihydroxynonanoic acid, each yielding distinct CoA intermediates .

What experimental models are suitable for investigating the interplay between fatty acid β-oxidation and HNA metabolism?

Q. Advanced Research Focus

- Perfused Organ Models : Rat liver perfusion with HNE or HNA, combined with β-oxidation inhibitors (e.g., etomoxir), quantifies HNA accumulation and protein adduct formation via Western blot .

- Genetic Knockout Models : Use ALDH2⁻/⁻ or CYP4A-deficient mice to dissect enzyme-specific contributions to HNA clearance .

Data Contradiction Alert : Hepatic β-oxidation predominates in HNA disposal, but brain tissue relies more on glutathione conjugation, highlighting organ-specific metabolic priorities .

How do ketogenic diets modulate ω- and ω-1 oxidation of HNA in hepatic tissues?

Advanced Research Focus

Ketogenic diets upregulate cytochrome P450 4A (CYP4A) enzymes, enhancing:

- ω-Oxidation : Converts HNA to 4,9-dihydroxynonanoic acid, which degrades to 4-hydroxynonanedioic acid and enters β-oxidation.

- ω-1-Oxidation : Generates 4,8-dihydroxynonanoic acid, catabolized to propionyl-CoA and acetyl-CoA .

Methodological Note : Pair dietary interventions with HET0016 (CYP4A inhibitor) to confirm pathway specificity. Quantify mRNA levels (qPCR) and enzyme activity (NADPH consumption assays) .

Are there discrepancies in reported metabolic pathways of HNA between in vitro and in vivo models?

Q. Data Contradiction Analysis

- In Vitro Limitations : Isolated hepatocytes may overemphasize β-oxidation due to artificial substrate concentrations, underestimating renal ω-oxidation contributions .

- In Vivo Complexity : Whole-organism studies reveal tissue-specific disposal routes (e.g., kidney prefers ω-oxidation, liver uses β-oxidation) and dietary modulation effects .